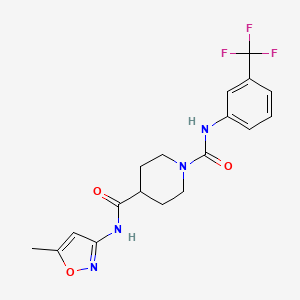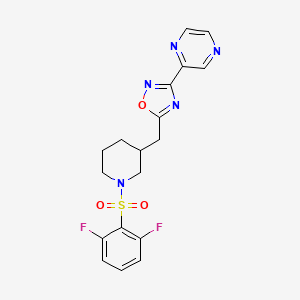
5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H17F2N5O3S and its molecular weight is 421.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole derivatives, including compounds with structures similar to the mentioned chemical, have been synthesized and evaluated for their biological activities. These compounds are of interest due to their potential enzyme inhibition properties. For instance, a series of 5-substituted 1,3,4-oxadiazole derivatives were synthesized and evaluated against butyrylcholinesterase (BChE) enzyme, showing promise in enzyme inhibition studies. Molecular docking studies have been used to further understand their interactions with biological targets, suggesting their potential utility in developing therapeutic agents (Khalid et al., 2016).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of derivatives structurally related to the mentioned compound have been explored. Research indicates that some derivatives exhibit pronounced antimicrobial activity, potentially offering new avenues for the development of antimicrobial agents. For example, sulfone-linked bis heterocycles have shown notable activity against various microbial strains, underscoring the compound's relevance in antimicrobial research (Padmavathi et al., 2008).
Anticancer Potential
The exploration of anticancer properties is another significant area of research application for derivatives of the mentioned compound. Studies on novel sulfone-linked bis heterocycles, including oxadiazole derivatives, have shown cytotoxic activities against cancer cell lines, hinting at their potential as anticancer agents. This research contributes to the ongoing search for more effective and selective cancer treatments (Muralikrishna et al., 2012).
Alzheimer’s Disease Research
Compounds with the mentioned structural motif have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer’s disease. The design, synthesis, and evaluation of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been carried out to assess their drug candidacy for Alzheimer’s disease, demonstrating the compound's relevance in the development of neuroprotective drugs (Rehman et al., 2018).
Properties
IUPAC Name |
5-[[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O3S/c19-13-4-1-5-14(20)17(13)29(26,27)25-8-2-3-12(11-25)9-16-23-18(24-28-16)15-10-21-6-7-22-15/h1,4-7,10,12H,2-3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZARCCLGXEPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
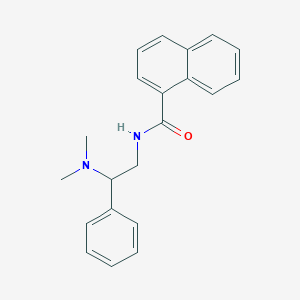
![4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2955862.png)
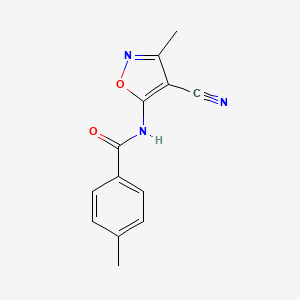
![(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2955866.png)

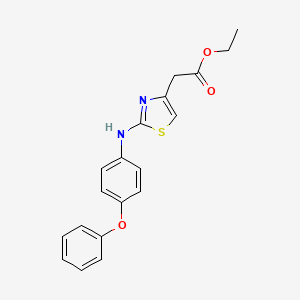
![Cyclohexyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2955870.png)
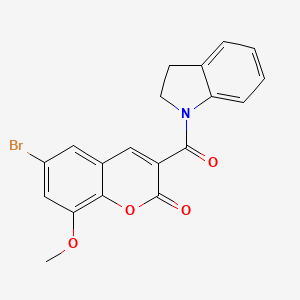

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955878.png)
![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)
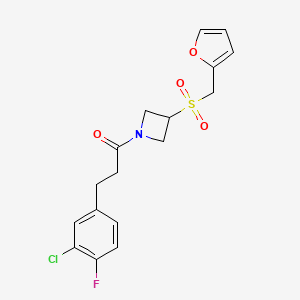
![N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide](/img/structure/B2955881.png)
